Calvatic acid

Content Navigation

CAS Number

Product Name

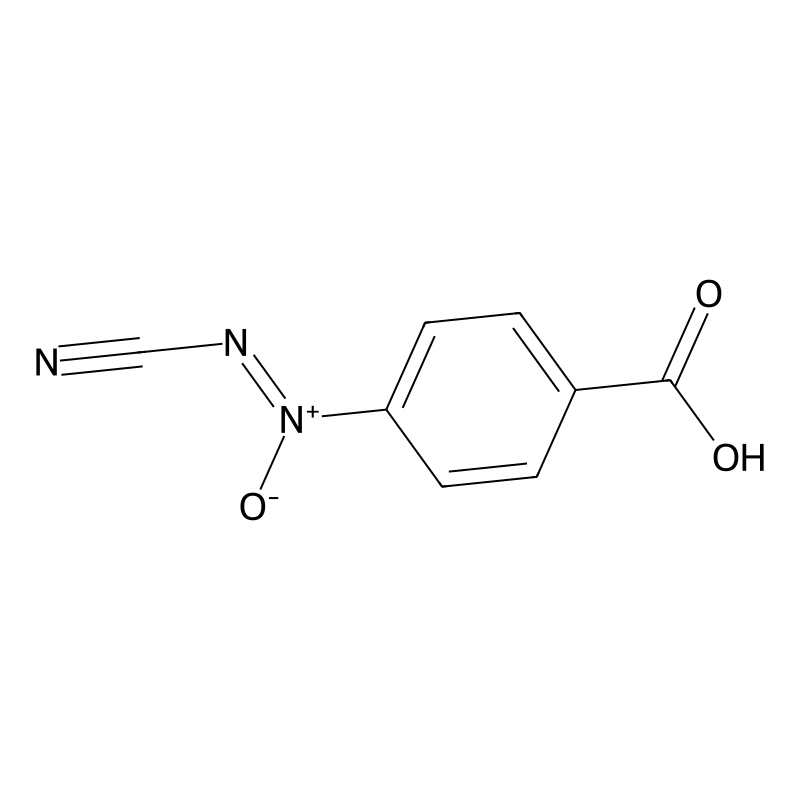

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calvatic acid (CAS 54723-08-9) is a naturally derived antibiotic and a benchmark arylazoxycyanide compound characterized by its distinct 4-(cyano-NNO-azoxy)benzoic acid structure[1]. In procurement and industrial research, it is primarily utilized as a highly specific reference standard, a starting material for synthesizing agricultural fungicides, and a specialized structural scaffold for enzyme inhibitors and antimicrobial agents [2]. Its specific physicochemical profile, including an acidic proton and a highly reactive cyano-NNO-azoxy pharmacophore, makes it a critical baseline material for advanced chemoinformatics and drug discovery workflows targeting resistant biological pathways [1].

Research Fit

Substituting calvatic acid with generic benzoic acid derivatives or alternative azoxy structural classes (such as azoxysulfones or carbamoyl azoxy compounds) routinely fails in application-critical performance[1]. The specific cyano-NNO-azoxy pharmacophore is strictly required for its distinct 4e⁻/4H⁺ electrochemical reduction profile and its irreversible, stoichiometric enzyme inhibition [2]. Furthermore, standard broad-spectrum antibiotics like metronidazole cannot serve as functional equivalents in assay development for resistant strains, as calvatic acid operates via a distinct, non-cross-resistant pathway that bypasses typical microbial efflux or enzymatic degradation mechanisms[3].

Substitution Risk

Decarboxylated or p-substituted analogs may alter tubulin polymerization and GST P1-1 kinetics; structural modifications can shift target engagement profile

Phenylazoxycyanide and diazocyanide analogs exhibit reported higher potency in enzyme inactivation and protein synthesis assays; direct substitution without validation may affect endpoint interpretation

Analog activity against H. pylori or tumor cell models may not mirror calvatic acid MIC or cytostatic benchmarks; antimicrobial and antiproliferative profiles require independent verification

References

- [1] Pharmazie. 'Activity of calvatic acid and its analogs against Helicobacter pylori'. 2001.

- [2] Journal of Electroanalytical Chemistry. 'Electrochemical studies of biologically active arylazoxy compounds'.

- [3] UTHSC Digital Commons. 'The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori'.

Potency Against Resistant H. pylori

In comparative antimicrobial assays, calvatic acid demonstrates high quantitative potency against resistant bacterial strains, achieving a Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL against Helicobacter pylori [1]. In contrast, standard baseline therapies such as metronidazole face severe resistance hurdles, often requiring MICs > 8 µg/mL for resistant clinical isolates[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against H. pylori |

| Target Compound Data | 0.016 µg/mL |

| Comparator Or Baseline | Metronidazole (MIC > 8 µg/mL for resistant strains) |

| Quantified Difference | >500-fold lower MIC against targeted resistant strains |

| Conditions | In vitro H. pylori susceptibility assays |

Validates the procurement of calvatic acid as a primary scaffold for developing treatments against metronidazole-resistant bacterial strains.

GST Inhibition Stoichiometry & Stability

Calvatic acid functions as a highly precise, irreversible inhibitor of human placenta glutathione transferase (GST) P1-1. Kinetic studies reveal that exactly 1 mol of calvatic acid inactivates 1 mol of GST P1-1, forming a stable complex [1]. Conversely, its highly reactive diazocyanide analogue requires 2 mol to inactivate 1 mol of the same enzyme, reacting via a transient, less predictable intermediate [1].

| Evidence Dimension | GST P1-1 Inactivation Stoichiometry |

| Target Compound Data | 1:1 stoichiometric inactivation (1 mol inhibitor per 1 mol enzyme) |

| Comparator Or Baseline | Diazocyanide analogue (requires 2 mol inhibitor per 1 mol enzyme) |

| Quantified Difference | 100% improvement in stoichiometric efficiency |

| Conditions | pH 7.0 at 30.0 °C, varying molar ratios of inhibitor/GST P1-1 |

Ensures precise, stoichiometric control in biochemical assays and structural studies, preventing the unpredictable off-target effects seen with highly reactive intermediates.

Cyano-Azoxy Core Essentiality

The cyano-NNO-azoxy group of calvatic acid is essential for its biological activity. When evaluating structural analogs against 20 H. pylori strains, compounds retaining the azoxycyanide core remained consistently active [1]. In direct contrast, substituting the cyano group with a sulfonyl group (azoxysulfone derivatives) resulted in completely inactive compounds across all tested strains[1].

| Evidence Dimension | Broad-spectrum antibacterial efficacy retention |

| Target Compound Data | Consistently active against all 20 tested H. pylori strains |

| Comparator Or Baseline | Azoxysulfone derivative (completely inactive against all 20 strains) |

| Quantified Difference | Absolute loss of antimicrobial activity upon functional group substitution |

| Conditions | Minimum inhibitory concentration assays against 20 H. pylori strains |

Dictates precursor selection for agrochemical and pharmaceutical libraries; substituting the cyano group with a generic sulfonyl group completely abolishes target activity.

Electrochemical Stability in Protic Media

In protic media, calvatic acid exhibits a highly stable and distinct 4e⁻/4H⁺ reduction wave that generates a hydrazo derivative, with the intermediacy of the azo compound clearly recognized in voltammetric comparisons[1]. In contrast, structurally related carbamoyl azoxy derivatives display an irreversible wave at low scan rates, indicative of an unstable anion-radical prone to coupled chemical reactions [1].

| Evidence Dimension | Voltammetric reduction behavior |

| Target Compound Data | Stable 4e⁻/4H⁺ reduction wave with reversible azo intermediate |

| Comparator Or Baseline | Carbamoyl azoxy derivatives (irreversible wave, unstable anion-radical) |

| Quantified Difference | Transition from an unstable, irreversible radical to a stable 4-electron reduction pathway |

| Conditions | Cyclic voltammetry in protic media (aqueous/ethanolic phosphate buffer, pH 6.9) |

Critical for researchers designing electrochemical biosensors or conducting redox-based drug metabolism studies, where intermediate stability is strictly required.

Anti-Resistant Antimicrobial Development

Serving as a primary structural scaffold for synthesizing derivatives targeting metronidazole-resistant H. pylori and other multidrug-resistant pathogens, directly leveraging its 0.016 µg/mL MIC profile [1].

GST Inhibition Assays

Used as a stoichiometric, 1:1 irreversible inhibitor for mapping the active site of human placenta GST P1-1 in biochemical and structural biology studies, avoiding the instability of diazocyanide intermediates [2].

Electrochemical Biosensor Development

Utilized as a redox-active reference compound in protic media due to its stable 4e⁻/4H⁺ reduction profile, allowing for precise calibration of electrochemical analytical devices [3].

Agricultural Fungicide Precursors

Procured as a benchmark starting material for the synthesis of arylazoxycyanide-based agricultural fungicides, where the azoxycyanide core is strictly required for efficacy compared to inactive azoxysulfone analogs [4].

Application Fit Matrix

References

- [1] UTHSC Digital Commons. 'The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori'.

- [2] European Journal of Biochemistry. 'Inhibition of human placenta glutathione transferase P1-1 by the antibiotic calvatic acid and its diazocyanide analogue'. 1997.

- [3] Journal of Electroanalytical Chemistry. 'Electrochemical studies of biologically active arylazoxy compounds'.

- [4] ACS Publications. 'Calvatic Acid and Its Analogues as Agricultural Fungicides'. 2001.

XLogP3

Wikipedia

Explore Compound Types